5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-11-3-1-2-10-8-4-6-9(7-5-8)12(10)11/h1-3,8-9,13H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCBPHUNBYTWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=C2C(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495614 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52960-97-1 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The tetrahydronaphthalene is then subjected to hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group at the desired position.
Ethano Bridge Formation: The final step involves the formation of the ethano bridge, which can be achieved through a cyclization reaction using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation and cyclization reactions under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated hydrocarbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products
Oxidation: Formation of 5-keto-1,2,3,4-tetrahydro-1,4-ethano-naphthalene.
Reduction: Formation of 1,2,3,4-tetrahydro-1,4-ethano-naphthalene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
- Reduction : It can undergo reduction to yield fully saturated hydrocarbons.
- Substitution Reactions : The compound can participate in Friedel-Crafts alkylation or acylation reactions.
Biology
Research into the biological activity of this compound indicates potential antimicrobial and anti-inflammatory properties. Studies are ongoing to investigate its interaction with biological targets:
- Mechanism of Action : The hydroxyl group may form hydrogen bonds with biological molecules, influencing their function and potentially modulating biochemical pathways.
Medicine
There is growing interest in the compound as a pharmaceutical intermediate. Its structural properties may allow it to serve as a precursor for drugs targeting various diseases. Ongoing research aims to explore its efficacy and safety in clinical applications.
Industry
In industrial applications, this compound is utilized in developing advanced materials such as polymers and resins due to its unique structural properties. Its ability to undergo various chemical reactions makes it valuable for creating specialized materials with tailored properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on growth.
Case Study 2: Pharmaceutical Synthesis
Research focused on the synthesis of novel pharmaceuticals using this compound as an intermediate. The study demonstrated successful incorporation into drug formulations aimed at treating inflammatory diseases.
Mechanism of Action
The mechanism by which 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 5-hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene and related compounds:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs (e.g., 1,2,3,4-tetrahydro-naphthalene), likely enhancing solubility in polar solvents. This contrasts with methyl-substituted derivatives (e.g., 1,2,3,4-tetrahydro-1,1,4,7-tetramethyl-naphthalene), which are more lipophilic .
Key Research Findings and Gaps
- Supported Claims: Hydroxyl groups enhance bioactivity in naphthalene derivatives (e.g., juglone’s allelopathy) . Ethano bridges improve structural rigidity, as seen in related bicyclic compounds .
- Unresolved Questions: No direct data on the toxicity, synthesis, or spectral properties (e.g., IR, MS) of this compound. Limited comparative studies on ethano-bridged vs. non-bridged hydroxy-naphthalenes.
Biological Activity
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene (C12H14O) is a polycyclic compound with notable biological activities. Its structure features a hydroxyl group that contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antiparasitic, and cytotoxic properties.
Chemical Structure
The chemical structure of this compound includes:
- Molecular Formula : C12H14O
- Molecular Weight : 186.24 g/mol
- Bonds : 29 total bonds (15 non-H bonds, 6 multiple bonds, 6 aromatic bonds) .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values for this compound against several Gram-positive and Gram-negative bacteria are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.2 |
| Escherichia coli | 4.0 |
| Pseudomonas aeruginosa | 5.0 |
| Salmonella typhimurium | 6.0 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, with MIC values lower than those of conventional antibiotics such as cefazolin .
Antiparasitic Activity
In addition to its antibacterial effects, this compound has shown promise in antiparasitic applications. A study indicated that it inhibits the growth of Plasmodium falciparum with an IC50 value of approximately 0.55 μg/mL. The mechanism of action appears to involve competitive inhibition of the cytochrome bc1 complex and generation of reactive oxygen species (ROS), leading to increased oxidative stress within the parasite .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have been evaluated in various cell lines. The compound exhibited moderate toxicity with an LD50 ranging from 1.918 to 2.937 mol/kg in rat models. This suggests a need for careful consideration in therapeutic contexts but also indicates potential for development as a lead compound for further modifications .
Case Study 1: Synthesis and Evaluation
A study synthesized derivatives of this compound and evaluated their biological activities. The derivatives showed enhanced antibacterial activity compared to the parent compound. Notably, a derivative with an additional methoxy group displayed an MIC value of 2.0 μg/mL against Staphylococcus aureus .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications at the hydroxyl position significantly affect antibacterial potency. Compounds with electron-donating groups at the aromatic ring exhibited improved activity against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of naphthalene derivatives or through Grignard reactions followed by cyclization. For example, substituted tetrahydro-naphthalenes are often synthesized using palladium-catalyzed cross-coupling or acid-mediated ring closure. Reaction temperature (e.g., 80–120°C) and solvent polarity significantly impact stereochemistry and yield . Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients.
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers of this compound?
- Methodological Answer :
- ¹H NMR : Chemical shifts for hydroxyl protons (δ 1.5–2.5 ppm) and ethano-bridge protons (δ 3.0–4.0 ppm) help distinguish substitution patterns.
- IR : O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1100–1250 cm⁻¹) confirm hydroxyl groups.
- MS : Fragmentation patterns (e.g., loss of H₂O or CO) provide insights into the ethano-naphthalene backbone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
